Exclusive Chemoselectivity: Rh₂(OAc)₄ vs. Rh₂(esp)₂ in Nitrene Transfer
In a direct head-to-head comparison for intermolecular nitrene transfer with carvone, Rh₂(OAc)₄ and Rh₂(esp)₂ show a stark difference in chemoselectivity. Rh₂(OAc)₄ catalysis yields exclusive aziridine products due to a preference for the more electron-rich and lower bond dissociation energy (BDE) π-bond [1]. In contrast, Rh₂(esp)₂, due to increased steric congestion around the metal center, produces a mixture of aziridine and amine products in comparable yields, lacking the selectivity of the acetate catalyst [1].
| Evidence Dimension | Aziridination-to-Amination Chemoselectivity |
|---|---|
| Target Compound Data | Exclusive aziridine formation (selectivity ratio effectively >99:1 for aziridine over amine) |
| Comparator Or Baseline | Rh₂(esp)₂ produces a mixture of aziridine and amine (reported as similar yield of each) |
| Quantified Difference | Qualitative shift from exclusive aziridination (Rh₂(OAc)₄) to non-selective product mixture (Rh₂(esp)₂) |
| Conditions | M06L computational method, carvone as substrate, intermolecular nitrene transfer |
Why This Matters
For synthetic routes requiring pure aziridine intermediates, Rh₂(OAc)₄ eliminates the need for chromatographic separation of amine byproducts, directly impacting process yield and purification costs.
- [1] Wang, J.; Zheng, K.; Xiao, R.; Qian, L.; Lin, Z. A comparative study of Rh₂-catalyzed intermolecular nitrene transfer reactions: mechanism and chemoselectivity. Catal. Sci. Technol. 2022, 12, 3498–3505. View Source
